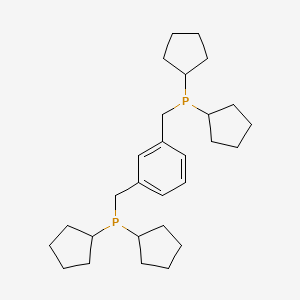

1,3-Bis((dicyclopentylphosphino)methyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions .

Méthodes De Préparation

The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically involves a multi-step reaction. One common method includes the reaction of n-butyllithium with a precursor in tetrahydrofuran at -78°C, followed by treatment with morpholine at 120°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Des Réactions Chimiques

1,3-Bis((dicyclopentylphosphino)methyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides to form phosphonium salts.

Coordination: It forms stable coordination complexes with metal ions such as palladium, nickel, and copper.

Common reagents used in these reactions include strong oxidizing agents for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3-Bis((dicyclopentylphosphino)methyl)benzene has a wide range of scientific research applications:

Biology: Its coordination complexes are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential in drug development and delivery systems.

Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.

Mécanisme D'action

The mechanism of action of 1,3-Bis((dicyclopentylphosphino)methyl)benzene largely depends on its application. As a ligand, it forms coordination complexes with metal ions, facilitating various catalytic reactions. In catalysis, it enhances reaction rates by stabilizing transition states and intermediates .

Comparaison Avec Des Composés Similaires

1,3-Bis((dicyclopentylphosphino)methyl)benzene can be compared to other similar compounds such as:

1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound used as a ligand in coordination chemistry.

1,3-Bis(di-tert-butylphosphinomethyl)benzene: Similar in structure but with different substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its ability to form highly stable complexes with a wide range of metal ions, making it versatile for various catalytic applications.

Activité Biologique

1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is primarily recognized for its role as a ligand in coordination chemistry and catalysis, where it forms stable complexes with various metal ions, enhancing reaction rates in multiple catalytic processes. This compound has garnered attention for its potential biological activities, which are the focus of this article.

The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. These complexes can influence various biological pathways:

- Catalytic Activity : The compound facilitates reactions that can affect metabolic pathways, potentially altering cellular functions.

- Signaling Pathways : It may modulate key signaling pathways such as the Insulin Signaling and TGF Beta Signaling pathways, impacting cellular growth and differentiation.

Cellular Effects

Research indicates that this compound can influence cellular processes through:

- Gene Expression Modulation : The compound interacts with transcription factors, thereby affecting the transcription of genes involved in metabolism and cell cycle regulation.

- Enzyme Interaction : It can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly based on dosage:

- Low Doses : May enhance metabolic processes or modulate signaling pathways beneficially.

- High Doses : Can result in toxic effects, including cellular damage or disruption of normal physiological functions. Determining the optimal dosage is crucial for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : Investigations have shown its potential in modulating cancer cell growth through interference with signaling pathways involved in proliferation and apoptosis.

- Metabolic Studies : Research indicates that this compound can alter metabolic fluxes in cells, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar organophosphorus compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 1,2-Bis(diphenylphosphino)benzene | Bis-phosphine ligand | Coordination chemistry |

| 1,3-Bis(di-tert-butylphosphinomethyl)benzene | Bis-phosphine ligand | Catalysis in organic synthesis |

The unique structure of this compound allows for highly stable complexes with metal ions, which enhances its catalytic efficiency compared to other similar compounds.

Propriétés

IUPAC Name |

dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNPJNSTEUHTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471998 |

Source

|

| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255874-48-7 |

Source

|

| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.